molecular formula C6H12O6 B583644 (3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol CAS No. 478518-48-8

(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No. B583644
CAS RN: 478518-48-8
M. Wt: 182.168
InChI Key: BJHIKXHVCXFQLS-RFWYIVNSSA-N
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Description

“(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol” is a chemical compound with the molecular formula C6H12O6 . It is also known by the synonym AKOS015909326 . The compound has a molecular weight of 182.17 g/mol .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C6H12O6/c7-1-2-3 (8)4 (9)5 (10)6 (11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i1D2 . The compound has a defined atom stereocenter count of 4 .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 1 . The exact mass of the compound is 182.07594159 g/mol . The compound has a topological polar surface area of 110 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Molecular Structure and Interactions

The research into molecules such as β-d-Altrose reveals the importance of molecular structure in determining the properties and potential applications of compounds. β-d-Altrose adopts a specific chair conformation that facilitates various intermolecular interactions through hydrogen bonding. Such studies highlight the significance of molecular conformation and hydrogen bonding in the design and application of biochemical and pharmaceutical compounds (Watanabe et al., 2009).

Solubility and Phase Behavior

Understanding the solubility of compounds like (3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol in various solvents is crucial for their application in scientific research. Studies on the solubility of similar saccharides in ethanol-water mixtures provide insights into how solvent composition affects the solubility of complex molecules. This information is vital for the formulation of pharmaceuticals and for biochemical research involving these compounds (Gong et al., 2012).

Thermal Stability and Inclusion Complexes

Research on TETROL and its inclusion complexes with various molecules underscores the importance of thermal stability and selective inclusion for the development of pharmaceutical and chemical sensors. The ability of compounds to form stable complexes with specific molecules has significant implications for drug delivery systems and the selective detection of chemical substances (Barton et al., 2013).

Catalytic Applications

The study of nitroxyl radicals, such as 3-oxo-ABNO, for the aerobic oxidation of alcohols under metal-free conditions illustrates the potential of molecules with similar structural motifs for catalytic applications. Such catalysts are essential for developing more sustainable and environmentally friendly chemical processes (Karimi et al., 2014).

properties

IUPAC Name

(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-ZXFUQIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(COC([C@H]([C@]1([2H])O)O)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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